molecular formula C8H4F4N4S B13760513 3-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine

3-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13760513
M. Wt: 264.21 g/mol
InChI Key: QFJVNXURCZAGRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, along with a thiadiazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves multiple steps, starting with the preparation of the pyridine ring substituted with fluorine and trifluoromethyl groups. One common method involves the halogenation and subsequent fluorination of pyridine derivatives . The thiadiazole moiety is then introduced through cyclization reactions involving appropriate precursors such as thiosemicarbazides .

Industrial Production Methods

Industrial production methods for this compound are likely to involve large-scale halogenation and fluorination reactions, followed by cyclization under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can inhibit or activate specific pathways, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the presence of both a trifluoromethyl group and a thiadiazole moiety, which confer distinct chemical and biological properties. This combination makes it particularly valuable in the development of new pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C8H4F4N4S

Molecular Weight

264.21 g/mol

IUPAC Name

3-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C8H4F4N4S/c9-4-1-3(8(10,11)12)2-14-5(4)6-15-7(13)17-16-6/h1-2H,(H2,13,15,16)

InChI Key

QFJVNXURCZAGRL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1F)C2=NSC(=N2)N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.